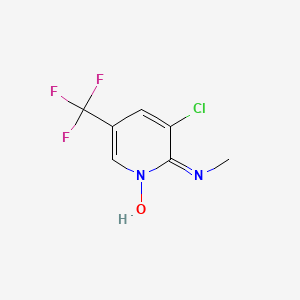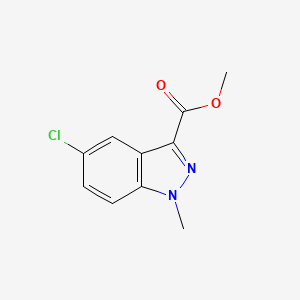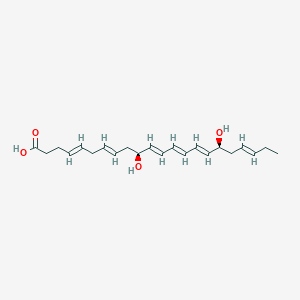
(-)-Leukotriene A4 methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Leukotriene A4 methyl ester: is a derivative of leukotriene A4, a naturally occurring eicosanoid involved in inflammatory responses
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Leukotriene A4 methyl ester typically involves the esterification of leukotriene A4. This process can be achieved through the reaction of leukotriene A4 with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction is monitored until the desired ester is formed, followed by purification through techniques like column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, the purification process may involve advanced techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (-)-Leukotriene A4 methyl ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides under appropriate conditions.
Major Products Formed:
Oxidation: Various oxidized derivatives, depending on the specific oxidizing agent and conditions used.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones
Applications De Recherche Scientifique
Chemistry:
Synthesis of Derivatives:
Biology:
Inflammatory Response Studies: The compound is used in research to study the mechanisms of inflammation and the role of leukotrienes in inflammatory diseases.
Medicine:
Drug Development: (-)-Leukotriene A4 methyl ester and its derivatives are investigated for their potential as therapeutic agents in treating inflammatory conditions, asthma, and other related disorders.
Industry:
Mécanisme D'action
Molecular Targets and Pathways: (-)-Leukotriene A4 methyl ester exerts its effects by interacting with specific receptors and enzymes involved in the inflammatory response. It is known to modulate the activity of leukotriene receptors, leading to changes in cellular signaling pathways that regulate inflammation. The compound can also influence the production of other eicosanoids, further affecting the inflammatory process .
Comparaison Avec Des Composés Similaires
Leukotriene B4: Another leukotriene involved in inflammation, but with different receptor interactions and effects.
Leukotriene C4: A leukotriene that plays a role in bronchoconstriction and is involved in asthma.
Leukotriene D4: Similar to leukotriene C4, it is involved in bronchoconstriction and allergic reactions.
Uniqueness: (-)-Leukotriene A4 methyl ester is unique due to its specific esterified structure, which can influence its stability, solubility, and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C21H32O3 |
|---|---|
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
methyl 4-[3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7+,11-10+,13-12+,16-14+ |
Clé InChI |
WTKAVFHPLJFCMZ-DZFNPKJTSA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/C=C/C=C/C1C(O1)CCCC(=O)OC |
SMILES canonique |
CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate](/img/structure/B12340399.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}]ethyl methanethiosulfonate](/img/structure/B12340401.png)


![(3S,10s,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B12340418.png)




![3-[18-(2-Carboxyethyl)-7-ethenyl-12-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12340459.png)
